

Acridine Orange: A Versatile Tool for Live-Cell Autophagy Analysis

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Compound of Interest

Compound Name: *Acridine red*

Cat. No.: *B1665461*

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Application Note & Protocol

Introduction

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. Consequently, the ability to accurately monitor and quantify autophagy is of paramount importance in biological research and drug development. Acridine Orange, a fluorescent dye, has emerged as a valuable tool for analyzing autophagy in live cells. This application note provides a comprehensive overview of the principles, protocols, and data analysis for using Acridine Orange to study this vital cellular process.

Acridine Orange is a cell-permeable dye that exhibits metachromatic fluorescence, meaning its emission spectrum changes depending on its concentration and environment.^{[1][2]} In its monomeric form, at low concentrations, it intercalates into double-stranded DNA and emits green fluorescence. However, in acidic compartments, such as autolysosomes, Acridine Orange becomes protonated and aggregates, leading to a shift in its fluorescence to red.^{[1][2]} ^[3] This property allows for the visualization and quantification of acidic vesicular organelles (AVOs), which are a hallmark of the later stages of autophagy.^{[1][4]}

Principle of Autophagy Detection

The accumulation of Acridine Orange in acidic organelles provides a straightforward method to assess autophagic activity. Upon induction of autophagy, there is an increase in the formation and maturation of autophagosomes, which ultimately fuse with lysosomes to form autolysosomes.[5] These autolysosomes are highly acidic, creating an ideal environment for the sequestration and aggregation of Acridine Orange, resulting in a detectable increase in red fluorescence.[1][2] The intensity of this red fluorescence is proportional to the volume and acidity of these AVOs, providing a quantitative measure of autophagic flux.[4]

Quantitative Data Summary

The use of Acridine Orange allows for the quantitative analysis of autophagy through various methods, including fluorescence microscopy and flow cytometry. The following table summarizes typical quantitative data obtained from such experiments.

| Parameter | Method | Typical Measurement | Example | Reference |
|--|--|---|---|--------------|
| Percentage of AVO-positive cells | Flow Cytometry | Percentage of cells exhibiting high red fluorescence | Untreated cells: 5%; Autophagy-induced cells: 40% | [4] |
| Red-to-Green Fluorescence Intensity Ratio (R/GFIR) | Flow Cytometry / Fluorescence Microscopy | Ratio of red fluorescence intensity to green fluorescence intensity | Control: 1.0; Rapamycin-treated: 2.5 | [1][2][6][7] |
| Red Fluorescence Intensity | Flow Cytometry / Fluorescence Microscopy | Mean or median red fluorescence intensity | Control: 100 AU; Starvation-induced: 350 AU | [3][8] |
| Correlation with LC3-II Conversion | Western Blot & Fluorescence Analysis | Correlation coefficient (r) between R/GFIR and LC3-II/LC3-I ratio | $r > 0.8$ | [1][2] |

Experimental Protocols

Protocol 1: Detection of Acidic Vesicular Organelles by Fluorescence Microscopy

This protocol outlines the steps for staining live cells with Acridine Orange and visualizing AVOs using a fluorescence microscope.

Materials:

- Acridine Orange stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium
- Live-cell imaging slides or coverslips
- Fluorescence microscope with appropriate filters for green and red fluorescence

Procedure:

- Seed cells on live-cell imaging slides or coverslips and culture overnight.
- Induce autophagy in the experimental group using a known inducer (e.g., starvation, rapamycin). Include a negative control group (untreated) and a positive control group.
- Prepare a fresh working solution of Acridine Orange by diluting the stock solution in complete cell culture medium to a final concentration of 1 μ g/mL.[9]
- Remove the culture medium from the cells and wash once with PBS.
- Add the Acridine Orange working solution to the cells and incubate for 15-20 minutes at 37°C in the dark.[9]
- Remove the staining solution and wash the cells twice with PBS.
- Immediately add fresh, pre-warmed PBS or culture medium to the cells.

- Observe the cells under a fluorescence microscope. The cytoplasm and nucleus will fluoresce green, while the acidic vesicular organelles will appear as red puncta.[10][11]

Protocol 2: Quantification of Autophagy by Flow Cytometry

This protocol describes the use of flow cytometry to quantify the red fluorescence of Acridine Orange-stained cells, providing a high-throughput method for autophagy analysis.

Materials:

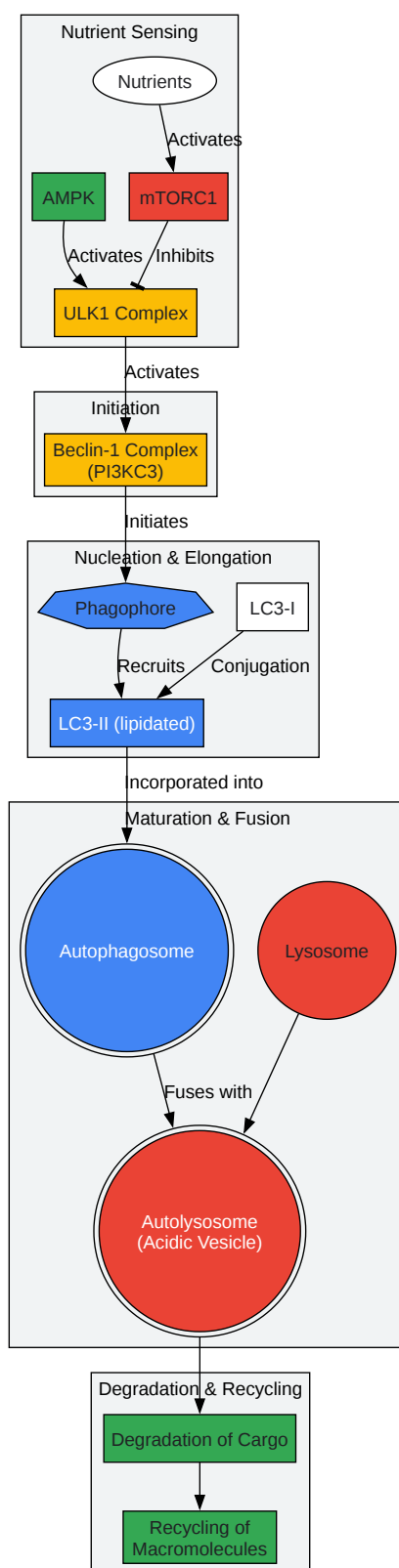
- Acridine Orange stock solution (1 mg/mL in DMSO)
- Phosphate-buffered saline (PBS)
- Complete cell culture medium
- Flow cytometer with 488 nm excitation laser and detectors for green (e.g., 530/30 nm) and red (e.g., 670 nm long-pass) fluorescence

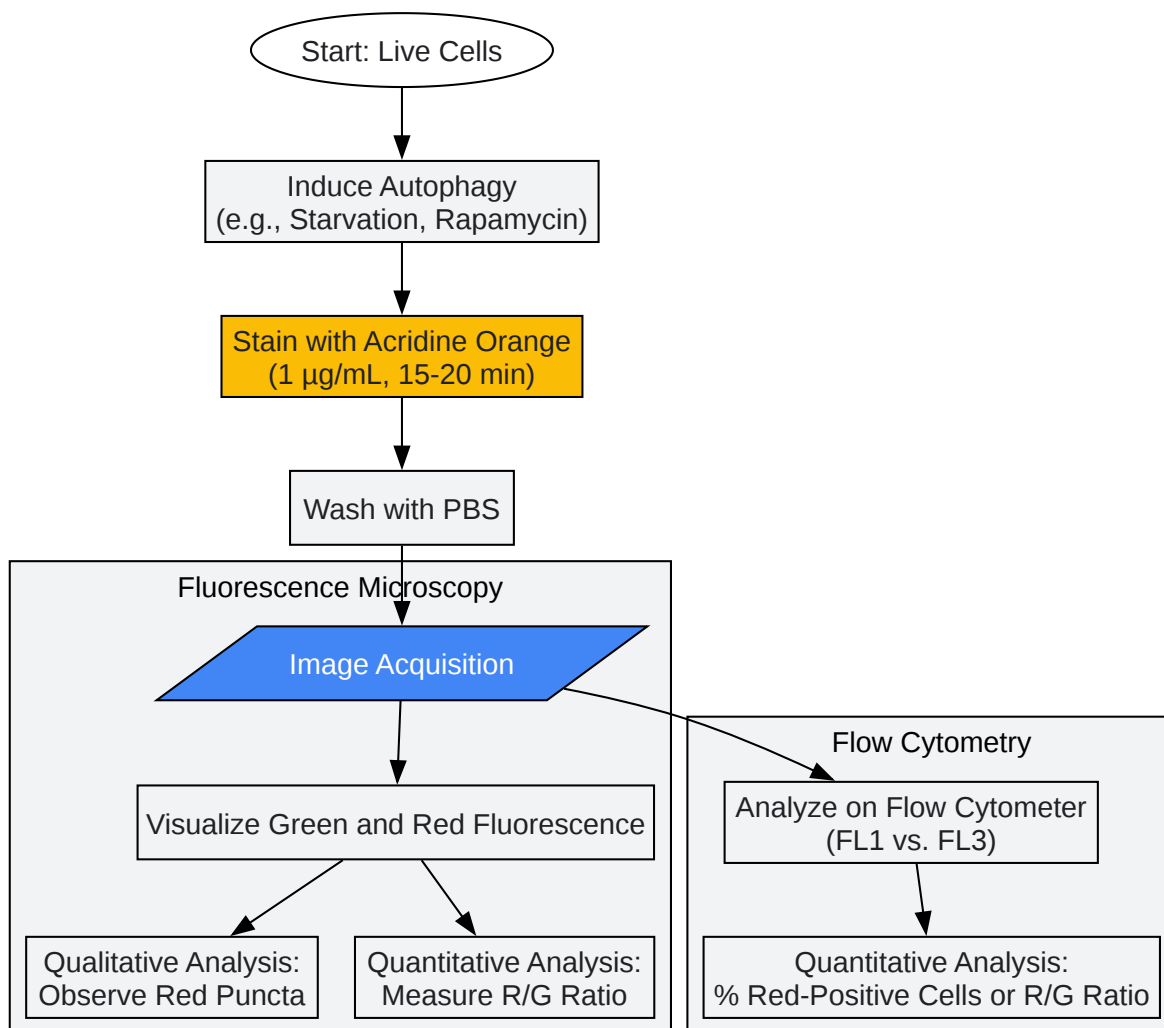
Procedure:

- Culture cells in multi-well plates and treat with autophagy inducers or inhibitors as required.
- Prepare a fresh working solution of Acridine Orange in complete cell culture medium to a final concentration of 1 µg/mL.[9]
- Trypsinize and harvest the cells.
- Resuspend the cells in the Acridine Orange working solution and incubate for 15-20 minutes at 37°C in the dark.[9]
- Analyze the cells on a flow cytometer. Excite the cells with a 488 nm laser and collect both green (FL1) and red (FL3) fluorescence data.[8]
- Gate on the cell population of interest and quantify the percentage of cells with high red fluorescence or calculate the red-to-green fluorescence intensity ratio (R/GFIR).[1][7]

Visualizations

Autophagy Signaling Pathway





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